tert-Butyl 5-amino-2-bromoisonicotinate

Description

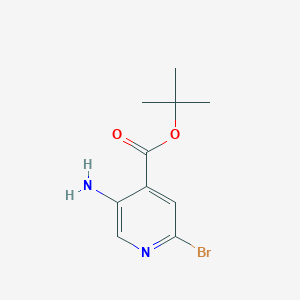

tert-Butyl 5-amino-2-bromoisonicotinate is a pyridine-derived compound featuring a bromo substituent at position 2 and an amino group at position 5, with a tert-butyl ester moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromo group enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group offers nucleophilic reactivity for further functionalization. Its tert-butyl ester enhances solubility and stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 5-amino-2-bromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)6-4-8(11)13-5-7(6)12/h4-5H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGKITCBCCQOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-2-bromoisonicotinate typically involves a multi-step process. One common method starts with the bromination of isonicotinic acid to introduce the bromine atom at the 2nd position. This is followed by the protection of the carboxyl group as a tert-butyl ester. The amino group is then introduced at the 5th position through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2-bromoisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate ester hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.

Scientific Research Applications

tert-Butyl 5-amino-2-bromoisonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-bromoisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents on the pyridine ring can influence the binding affinity and specificity of the compound. The tert-butyl ester group can also affect the compound’s solubility and stability, enhancing its bioavailability and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-bromo-5-((tert-butoxycarbonyl)amino)isonicotinate

- Structural Relationship : This compound (C₁₅H₂₁BrN₂O₄, MW 373.24) is a Boc-protected derivative of the target compound .

- Key Differences: The amino group at position 5 is protected by a tert-butoxycarbonyl (Boc) group, rendering it inert to nucleophilic reactions. The Boc group increases molecular weight (373.24 vs. ~274 for the deprotected target) and alters solubility.

- Applications: Primarily used as a synthetic intermediate where amine protection is required. Deprotection under acidic conditions (e.g., TFA) yields the free amino group .

Table 1: Comparison with Boc-Protected Analog

| Property | tert-Butyl 5-amino-2-bromoisonicotinate (Target) | tert-Butyl 2-bromo-5-((tert-butoxycarbonyl)amino)isonicotinate |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrN₂O₂ (estimated) | C₁₅H₂₁BrN₂O₄ |

| Molecular Weight | ~274 g/mol | 373.24 g/mol |

| Functional Groups | Free -NH₂, -Br | Boc-protected -NH, -Br |

| Reactivity | High (amino nucleophilicity) | Low (Boc stability) |

| Synthetic Utility | Direct coupling reactions | Intermediate requiring deprotection |

Isoindoline and Isoquinoline Derivatives

Compounds such as tert-Butyl 5-bromoisoindoline-2-carboxylate (CAS 893566-75-1) and tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 68819-84-1) share structural motifs but differ in core heterocycles .

Key Contrasts:

Core Structure: Target Compound: Pyridine ring (isonicotinate backbone). Isoindoline/Isoquinoline Derivatives: Bicyclic systems (benzene fused to nitrogen-containing rings).

Substituent Effects: Bromo at position 2 in pyridine vs. bromo at positions 5 or 7 in isoindoline/isoquinoline. Electronic and steric profiles differ significantly, affecting reactivity.

Applications: Isoindoline/isoquinoline derivatives are prevalent in kinase inhibitors and CNS-targeting drugs. The target’s pyridine scaffold is more common in antibiotic intermediates (e.g., isoniazid analogs).

Table 2: Comparison with Isoindoline Derivatives

| Property | This compound | tert-Butyl 5-bromoisoindoline-2-carboxylate |

|---|---|---|

| Core Heterocycle | Pyridine | Isoindoline |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | C₁₃H₁₆BrNO₂ |

| Molecular Weight | ~274 g/mol | ~298 g/mol |

| Bromo Position | 2 (pyridine) | 5 (isoindoline) |

| Pharmacological Role | Synthetic intermediate | Kinase inhibitor scaffold |

tert-Butyl 5-aminoisoindoline-2-carboxylate (CAS 143262-17-3)

- Structural Similarity: Shares an amino group and tert-butyl ester .

- Divergence :

- The isoindoline core lacks the pyridine ring’s electron-deficient nature.

- Reduced electrophilicity limits cross-coupling utility compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.